![molecular formula C19H29N3O3 B6139162 N-[(4-methoxyphenyl)methyl]-2-[1-(3-methylbutyl)-3-oxopiperazin-2-yl]acetamide](/img/structure/B6139162.png)
N-[(4-methoxyphenyl)methyl]-2-[1-(3-methylbutyl)-3-oxopiperazin-2-yl]acetamide
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Overview
Description
N-[(4-methoxyphenyl)methyl]-2-[1-(3-methylbutyl)-3-oxopiperazin-2-yl]acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and material science. This compound features a piperazine ring substituted with a methoxyphenyl group and a methylbutyl group, making it a unique structure with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methoxyphenyl)methyl]-2-[1-(3-methylbutyl)-3-oxopiperazin-2-yl]acetamide typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Substitution Reactions: The methoxyphenyl group can be introduced via a nucleophilic substitution reaction using 4-methoxybenzyl chloride.
Acylation: The acetamide group is introduced through an acylation reaction using acetic anhydride or acetyl chloride.
Introduction of the Methylbutyl Group: The methylbutyl group can be added through a Friedel-Crafts alkylation reaction using 3-methylbutyl chloride and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can occur at the carbonyl group of the piperazine ring, converting it to a secondary alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the methoxy group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Secondary alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(4-methoxyphenyl)methyl]-2-[1-(3-methylbutyl)-3-oxopiperazin-2-yl]acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting neurological disorders.
Pharmacology: The compound is investigated for its potential as an enzyme inhibitor, particularly in the context of metabolic diseases.
Material Science: It is explored for its use in the development of novel polymers and materials with unique mechanical properties.
Mechanism of Action
The mechanism of action of N-[(4-methoxyphenyl)methyl]-2-[1-(3-methylbutyl)-3-oxopiperazin-2-yl]acetamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Modulation: It can modulate receptor activity by binding to receptor sites, altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
N-[(4-methoxyphenyl)methyl]-2-[1-(3-methylbutyl)-3-oxopiperazin-2-yl]acetamide: shares structural similarities with other piperazine derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-[1-(3-methylbutyl)-3-oxopiperazin-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O3/c1-14(2)8-10-22-11-9-20-19(24)17(22)12-18(23)21-13-15-4-6-16(25-3)7-5-15/h4-7,14,17H,8-13H2,1-3H3,(H,20,24)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMTLMEKSZBGURB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1CCNC(=O)C1CC(=O)NCC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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